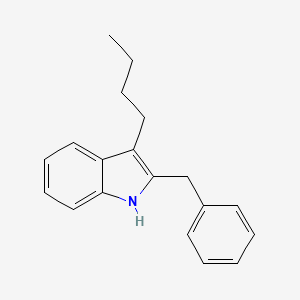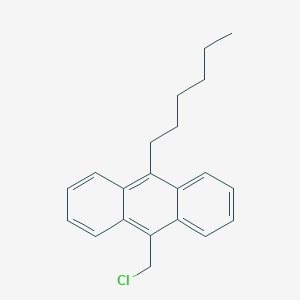
9-(Chloromethyl)-10-hexylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Chloromethyl)-10-hexylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, with a chloromethyl group at the 9th position and a hexyl group at the 10th position, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-hexylanthracene typically involves the chloromethylation of 10-hexylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the anthracene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
9-(Chloromethyl)-10-hexylanthracene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
9-(Chloromethyl)-10-hexylanthracene has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 9-(Chloromethyl)-10-hexylanthracene is primarily based on its ability to undergo substitution reactions, forming stable derivatives with various functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, depending on the nature of the substituent. For example, the compound can act as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols, enhancing their detection in analytical methods .
Comparación Con Compuestos Similares
Similar Compounds
9-(Chloromethyl)anthracene: Similar structure but lacks the hexyl group, making it less hydrophobic and potentially less versatile in certain applications.
9,10-Dimethylanthracene: Substituted with two methyl groups, leading to different photophysical properties and applications.
9-(Chloromethyl)-10-decylanthracene: Similar structure with a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
The presence of both chloromethyl and hexyl groups in 9-(Chloromethyl)-10-hexylanthracene provides a unique combination of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable derivatives with various functional groups enhances its versatility and usefulness in scientific research and industrial processes.
Propiedades
Número CAS |
823788-51-8 |
|---|---|
Fórmula molecular |
C21H23Cl |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
9-(chloromethyl)-10-hexylanthracene |
InChI |
InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3 |
Clave InChI |
PLAYPCCPLZTIOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

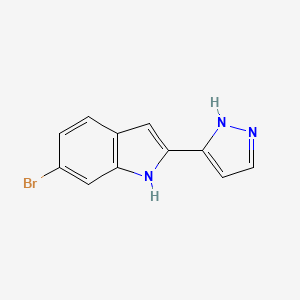
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)
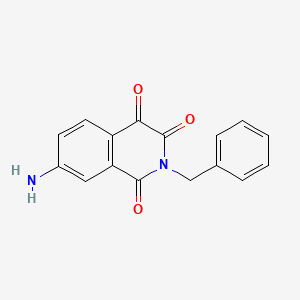
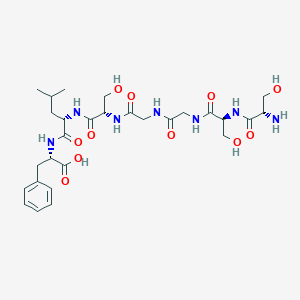

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
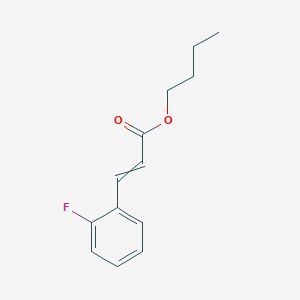
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
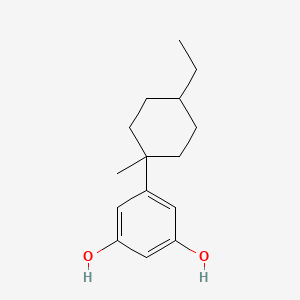
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
